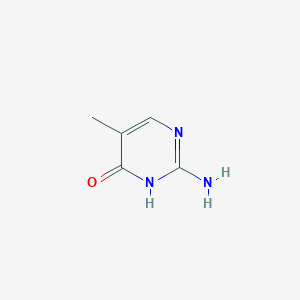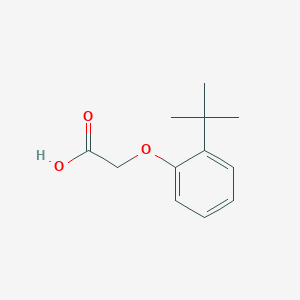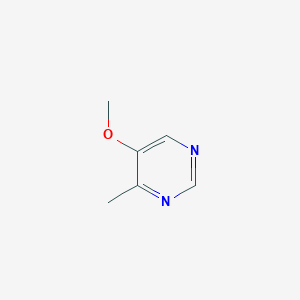
2-Trimethylsilylmethylpyridine
Übersicht
Beschreibung
2-Trimethylsilylmethylpyridine is an organosilicon compound with the molecular formula C9H15NSi. It is a derivative of pyridine where a trimethylsilylmethyl group is attached to the second carbon of the pyridine ring. This compound is known for its unique chemical properties and its utility in various chemical reactions and industrial applications .
Vorbereitungsmethoden
2-Trimethylsilylmethylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane . Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Trimethylsilylmethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilylmethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the trimethylsilylmethyl group can be hydrolyzed to form pyridine and trimethylsilanol.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Trimethylsilylmethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups during chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Trimethylsilylmethylpyridine exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability allows it to act as a protecting group in various chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
2-Trimethylsilylmethylpyridine can be compared with other similar compounds such as:
2-Trimethylsilylpyridine: Similar in structure but lacks the methyl group attached to the silicon atom.
4-Trimethylsilylpyridine: The trimethylsilyl group is attached to the fourth carbon of the pyridine ring instead of the second.
Trimethylsilylacetylene: Contains a trimethylsilyl group attached to an acetylene moiety instead of a pyridine ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Eigenschaften
IUPAC Name |
trimethyl(pyridin-2-ylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEDYVJWBRCEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343665 | |
| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-80-0 | |
| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



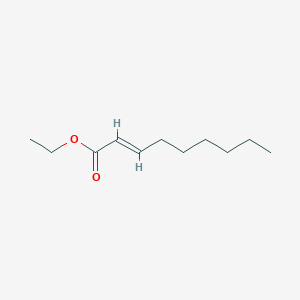
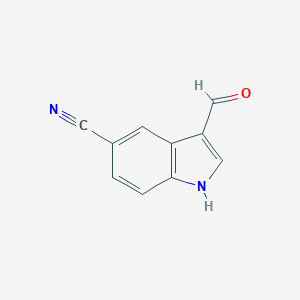


![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)


